5-Methyl-2-phenyl-1,3-dioxane
Overview
Description
5-Methyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a methyl group at the 5 position and a phenyl group at the 2 position distinguishes this compound from other 1,3-dioxanes. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of benzaldehyde with 2,2-bis(hydroxymethyl)propionic acid in the presence of p-toluene sulfonic acid as a catalyst . The reaction is typically carried out in a solvent such as cyclohexane, with the mixture being heated and stirred at elevated temperatures (around 373 K) for several hours. After the reaction, the product is purified through recrystallization from ethyl acetate .
Industrial Production Methods: Industrial production of 1,3-dioxanes, including this compound, often involves similar acetalization reactions. The use of continuous removal of water from the reaction mixture using a Dean-Stark apparatus can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxanes, including 5-Methyl-2-phenyl-1,3-dioxane, can undergo various chemical reactions such as oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) can participate in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products .
Scientific Research Applications
Mechanism of Action
The mechanism by which 5-Methyl-2-phenyl-1,3-dioxane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as enzyme inhibitors by binding to the active sites of target enzymes, thereby blocking their activity . The exact molecular pathways involved depend on the specific application and the nature of the derivative used.
Comparison with Similar Compounds
2-Phenyl-1,3-dioxane: Similar in structure but lacks the methyl group at the 5 position.
2-Methyl-1,3-dioxane: Similar in structure but lacks the phenyl group at the 2 position.
Uniqueness: 5-Methyl-2-phenyl-1,3-dioxane is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its stability and specificity in various applications compared to its analogs .
Properties
IUPAC Name |
5-methyl-2-phenyl-1,3-dioxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-7-12-11(13-8-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXSFJIPYVZFBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(OC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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